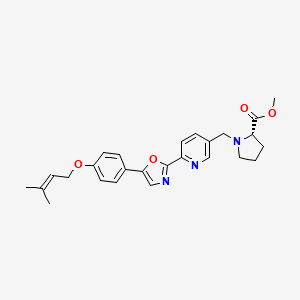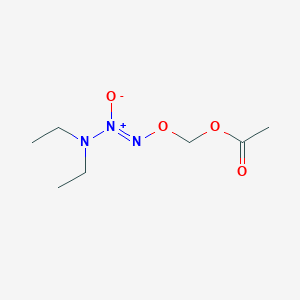
Diethylamine NONOate/AM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylamine NONOate/AM is a nitric oxide donor compound that releases nitric oxide upon activation by intracellular esterases. It is a cell-permeable, O²-acetoxymethylated diazeniumdiolate that has been shown to induce apoptosis and act as an antiproliferative agent in certain human leukemia cell lines .
Méthodes De Préparation
Diethylamine NONOate/AM is synthesized through the reaction of diethylamine with nitric oxide under controlled conditions. The reaction typically involves the use of a solvent such as dimethyl sulfoxide (DMSO) and is carried out at low temperatures to ensure the stability of the product. The compound is then purified through standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Diethylamine NONOate/AM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.
Substitution: The diazeniumdiolate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Diethylamine NONOate/AM has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Employed in studies involving cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating certain types of cancer and other diseases.
Industry: Utilized in the development of antimicrobial agents and other industrial applications
Mécanisme D'action
The mechanism of action of Diethylamine NONOate/AM involves the release of nitric oxide upon activation by intracellular esterases. Nitric oxide then interacts with various molecular targets and pathways, including the activation of guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, triggers a cascade of cellular events that result in apoptosis and other biological effects .
Comparaison Avec Des Composés Similaires
Diethylamine NONOate/AM is unique among nitric oxide donors due to its cell-permeable nature and the controlled release of nitric oxide. Similar compounds include:
S-Nitroso-N-acetyl-DL-penicillamine: Another nitric oxide donor with different stability and release characteristics.
S-Nitrosoglutathione: A nitric oxide donor that releases nitric oxide under different physiological conditions.
Spermine NONOate: A nitric oxide donor with a different molecular structure and release profile.
This compound stands out due to its enhanced stability in physiological buffers and its ability to induce apoptosis in specific cell lines .
Propriétés
Formule moléculaire |
C7H15N3O4 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(Z)-acetyloxymethoxyimino-(diethylamino)-oxidoazanium |
InChI |
InChI=1S/C7H15N3O4/c1-4-9(5-2)10(12)8-14-6-13-7(3)11/h4-6H2,1-3H3/b10-8- |
Clé InChI |
NZMFKFGVIPMXHU-NTMALXAHSA-N |
SMILES isomérique |
CCN(CC)/[N+](=N/OCOC(=O)C)/[O-] |
SMILES canonique |
CCN(CC)[N+](=NOCOC(=O)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


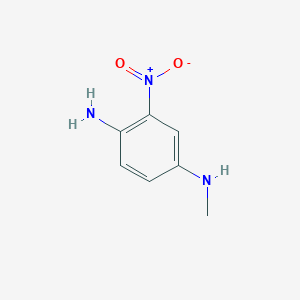
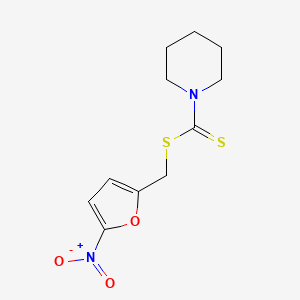
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)


![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
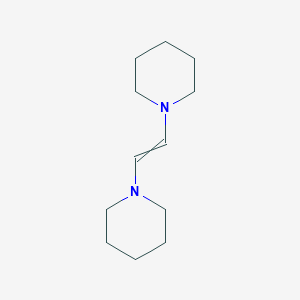

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
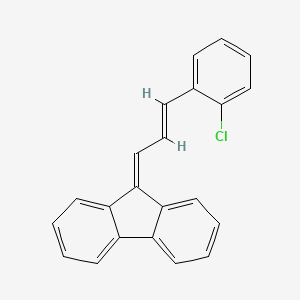
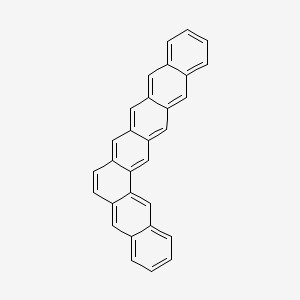
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
